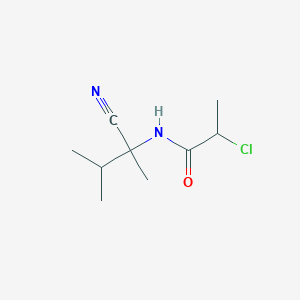
2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide” is a chemical compound with the molecular formula C9H15ClN2O . It has a molecular weight of 202.68 . The compound is typically used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15ClN2O/c1-6(2)9(4,5-11)12-8(13)7(3)10/h6-7H,1-4H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties were not available in the web search results.Scientific Research Applications
2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide has been studied for its potential use as a pesticide, herbicide, and fungicide due to its broad-spectrum activity and low mammalian toxicity. In addition, it has also been studied for its potential use as an insect repellent and insecticide, as well as an anti-fouling agent for controlling algae and barnacles on ships.
Mechanism of Action
2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide is believed to act as an insecticide by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects
This compound has been found to be highly toxic to insects, with an LD50 of 0.1 mg/kg. It has also been found to be toxic to fish and birds, with an LC50 of 0.3 mg/L and 0.1 mg/kg, respectively. In mammals, it has been found to be moderately toxic, with an LD50 of 2.5 mg/kg.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide in laboratory experiments include its broad-spectrum activity, low mammalian toxicity, and low cost. However, it is important to note that this compound is highly toxic to insects, fish, and birds, and therefore should be used with caution in laboratory experiments.
Future Directions
Future research into 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide could focus on further understanding its mechanism of action, as well as investigating its potential use as an insect repellent, insecticide, and anti-fouling agent. Additionally, further research could be done to investigate its potential use as a pesticide, herbicide, and fungicide, as well as its potential use in other areas such as agriculture and aquaculture. Finally, further research could be done to investigate the potential toxicity of this compound in humans.
Synthesis Methods
2-Chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide can be synthesized by the following method: first, 2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamideyano-N-methylpropyl propionamide is synthesized by reacting chloroacetonitrile with 1,2-dimethylpropyl propionate in the presence of a base such as sodium hydroxide. The reaction is then quenched with acetic acid, and the resulting product is isolated and purified by column chromatography.
Safety and Hazards
For safety information and potential hazards associated with “2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide”, it’s best to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information on the safe handling, storage, and disposal of the compound, as well as first-aid measures and protective equipment recommendations.
properties
IUPAC Name |
2-chloro-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-6(2)9(4,5-11)12-8(13)7(3)10/h6-7H,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQFQOZYPDIRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2456384.png)
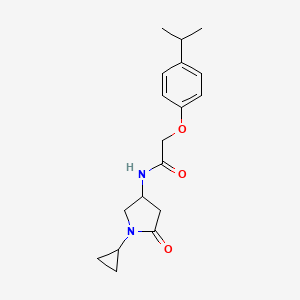
![2-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2456386.png)

![1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2456390.png)
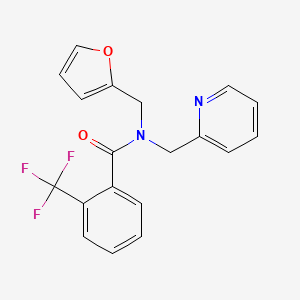

![4-[4-(Methylsulfanyl)phenyl]butanoic acid](/img/structure/B2456394.png)
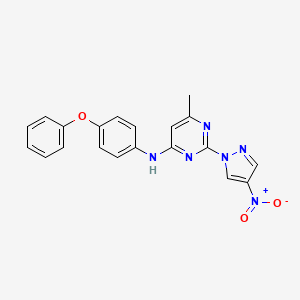
![(3-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2456396.png)
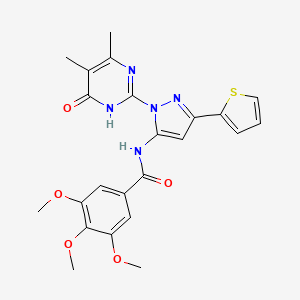
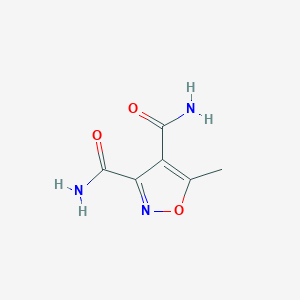
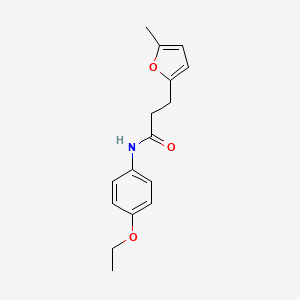
![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide](/img/structure/B2456404.png)